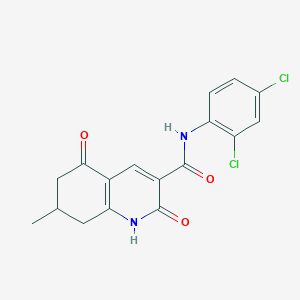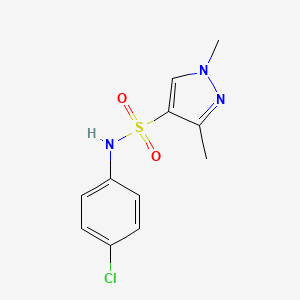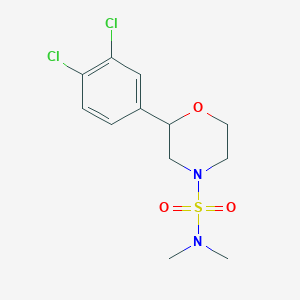![molecular formula C13H21NO4S B5456191 [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]diethylamine](/img/structure/B5456191.png)
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]diethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]diethylamine is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a diethylamine moiety, with additional methoxy and methyl substituents on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]diethylamine typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]diethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]diethylamine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]diethylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl substituents on the phenyl ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine: A psychedelic compound with similar methoxy and methyl substituents on the phenyl ring.
4-Methyl-2,5-dimethoxyamphetamine: Another compound with similar structural features and potential biological activity.
Uniqueness
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]diethylamine is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
IUPAC Name |
N,N-diethyl-2,5-dimethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-6-14(7-2)19(15,16)13-9-11(17-4)10(3)8-12(13)18-5/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVPFGRAMSOUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(1,2-dihydroacenaphthylen-5-ylcarbonyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5456117.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5456121.png)
![1-[2-(3-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B5456145.png)
![6-methyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5456152.png)
![N-benzyl-4-[2-methoxy-4-(1-propen-1-yl)phenoxy]-N-methyl-1-butanamine oxalate](/img/structure/B5456153.png)

METHANONE](/img/structure/B5456161.png)
![3-[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B5456169.png)
![2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol](/img/structure/B5456194.png)
![3-(allylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5456199.png)
![4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-(3,5-dimethylphenyl)-2-piperazinone](/img/structure/B5456206.png)

![N-[(E)-3-(3-hydroxyanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5456224.png)
